molecular formula C14H11ClN2O B1615576 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole CAS No. 3156-18-1

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

Cat. No. B1615576
CAS RN: 3156-18-1
M. Wt: 258.7 g/mol
InChI Key: ITCRYYSSWFKZJM-UHFFFAOYSA-N
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Description

“2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” is a chemical compound . It has a molecular weight of 185.65 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzimidazoles derived from the indole 2 was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists . The (4-chlorophenoxy)methyl group at C-2 was kept constant and a series of BIs substituted with various piperidinylalkyl groups at N-1 was synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using quantum chemical parameters such as the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), the energy gap (ΔE), the dipole moment (l), and Mulliken charges .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various methods such as weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods. For instance, its molecular weight, density, melting point, solubility in water, and other properties can be determined .

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has been widely used in laboratory experiments to study its effects on lipid and glucose metabolism, inflammation, and exercise performance. Its synthetic nature allows for precise dosing and administration, making it a useful tool for researchers. However, its potential to enhance athletic performance and its association with cancer in animal studies have raised ethical concerns and limitations for its use in research.

Future Directions

Further research is needed to fully understand the potential therapeutic applications and safety concerns of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole. Clinical trials in humans are necessary to determine its efficacy and safety in the treatment of metabolic and cardiovascular diseases. In addition, studies on its potential to enhance athletic performance and its association with cancer should be conducted to inform ethical considerations for its use. Investigation into the mechanism of action and identification of novel PPARδ agonists may lead to the development of safer and more effective treatments for metabolic and cardiovascular diseases.

Scientific Research Applications

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases such as diabetes, obesity, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. However, its use in humans has been limited due to safety concerns and lack of clinical trials.

Safety and Hazards

The safety and hazards of “2-[(4-chlorophenoxy)methyl]-1H-benzimidazole” can be evaluated based on its hazard statements, precautionary statements, and other safety information .

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCRYYSSWFKZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327860
Record name 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3156-18-1
Record name 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of phenylene diamine (10.8 g, 0.1 mol) and 4-chlorophenoxyacetic acid (18.66 g, 0.1 mol) in 4M HCl (150 mL) was refluxed overnight under Ar. The reaction mixture was then cooled in an ice bath. The solid was collected and washed with H2O (150 mL). To the solid was added MeOH (100 mL), CH2Cl2 (400 mL) and 20% aqueous NaOH (300 mL). After stirring for 30 min, the organic phase was separated, filtered through phase separation filter paper, and concentrated in vacuo to give a solid. This solid was triturated with hexanes (150 mL), collected, washed with hexanes (100 mL), and dried to give 17.5 g (68%) of 52 as a pink solid. The HPLC analysis showed a purity of 100%. 1H NMR (60 MHz, d6-DMSO): δ 11.5 (br s, 1H), 6.9-7.5 (m, 8H), 5.3 (s, 2H).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
18.66 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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